Harzianolide

Antifungal activity Systemic acquired resistance Phakopsora pachyrhizi

For reproducible plant physiology and biocontrol research, select pure Harzianolide over generic metabolite mixtures. It uniquely promotes 2.5-fold seedling growth at 0.1 ppm and provides 42% systemic disease reduction, outperforming related compounds like 6PAP. Ensure your agrochemical development relies on a compound with defined efficacy, not variable crude extracts.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 911809-23-9
Cat. No. B032145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarzianolide
CAS911809-23-9
Synonyms4-(2E,4E)-2,4-Hexadien-1-yl-3-[2-hydroxypropyl]-2-furanone; 
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC=CC=CCC1=C(C(=O)OC1)CC(C)O
InChIInChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+
InChIKeyKELRJXQJITUJOU-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harzianolide (911809-23-9) – Procurement-Ready Bioactive Butenolide for Agrochemical Research


Harzianolide (CAS 911809-23-9), also referred to as rac-Harzianolide, is a butenolide secondary metabolite (C₁₃H₁₈O₃, MW 222.28 g/mol) produced by various Trichoderma species [1]. It is a γ-lactone derivative characterized as 3-(2′-hydroxypropyl)-4-(hexa-2″,4″-dienyl)-2(5H)-furanone and functions as both a plant growth regulator and an antifungal agent [2]. The compound is offered by life science chemical suppliers as a research chemical for agricultural biocontrol and plant physiology investigations .

Why Harzianolide (911809-23-9) Cannot Be Substituted with Generic Trichoderma Metabolites


Procurement decisions for Harzianolide must be specific to the exact compound due to its distinct efficacy and potency profiles relative to co-occurring Trichoderma metabolites. Research demonstrates that even closely related compounds such as 6-pentyl-α-pyrone (6PAP), T39butenolide, Dehydroharzianolide, Harzianopyridone, and T22azaphilone exhibit widely divergent antifungal potencies, plant growth regulatory effects, and systemic translocation capabilities [1]. A crude Trichoderma extract containing a mixture of these metabolites fails to replicate the targeted plant growth promotion achieved by pure Harzianolide [2]. The selection of a specific compound over a generic metabolite mixture directly impacts experimental outcomes in both in vitro and in planta applications [3].

Harzianolide (911809-23-9) – Quantified Differentiation Against Comparator Compounds


Harzianolide vs. 6-Pentyl-α-Pyrone (6PAP): ASR Disease Suppression and Systemic Translocation Comparison

Harzianolide (HZL) demonstrates moderate antifungal activity against Asian Soybean Rust (ASR) relative to 6-pentyl-α-pyrone (6PAP). On detached leaves, 200 ppm HZL suppresses ASR severity by 78%, while 200 ppm 6PAP achieves 98% suppression [1]. On undetached leaves, HZL reduces severity by 50.4% versus 84.2% for 6PAP [1]. Notably, for systemic translocation to untreated leaves, HZL (42%) outperforms 6PAP (32%) in disease reduction, indicating superior mobility within the plant [1].

Antifungal activity Systemic acquired resistance Phakopsora pachyrhizi

Harzianolide vs. Harzianic Acid (HA): ASR Disease Suppression on Undetached Leaves

In a head-to-head comparison on undetached soybean leaves, Harzianolide (HZL) at 200 ppm reduced Asian Soybean Rust (ASR) severity by 50.4%, whereas Harzianic Acid (HA) at the same concentration achieved a 65.8% reduction [1]. This indicates that HA possesses approximately 15.4 percentage points higher direct antifungal efficacy in this model.

Antifungal activity Phakopsora pachyrhizi Biocontrol efficacy

Harzianolide vs. T39butenolide and Harzianopyridone: Antifungal Potency Across Multiple Pathogens

Antifungal disk diffusion assays reveal substantial potency differences among Trichoderma metabolites. T22azaphilone and Harzianopyridone inhibit pathogen growth at low doses (1–10 µg per plug), whereas Harzianolide and T39butenolide require much higher concentrations (>100 µg per plug) to achieve any inhibition against Leptosphaeria maculans, Phytophthora cinnamomi, and Botrytis cinerea [1]. This represents a minimum 10-fold difference in effective dose.

Antifungal activity Minimum inhibitory concentration Botrytis cinerea

Harzianolide vs. 6PP and Crude Extract: Plant Growth Promotion in Tomato

Harzianolide at 0.1 ppm increases tomato seedling dry weight by up to 2.5-fold (250%) compared to untreated controls [1]. A patent formulation containing Harzianolide as the principal active component (0.1–1 mg kg⁻¹) increased tomato seedling biomass by more than 30% (dry weight basis) [2]. In contrast, a crude ethyl acetate extract (CEE) containing multiple Trichoderma metabolites showed no apparent promoting effect on plant growth [1]. Both Harzianolide and 6-pentyl-α-pyrone (6PP) exhibit auxin-like activity on etiolated pea stems and promote growth in tomato and canola seedlings [3].

Plant growth promotion Biomass enhancement Tomato seedling

Harzianolide vs. Cerinolactone: In Vivo Minimum Effective Dosage for White Root Rot Control

Preventive application of Harzianolide to Lupinus luteus seeds or plantlets by immersion at 1 mg L⁻¹ (minimum effective dosage) delays the epidemic of avocado white root rot caused by Rosellinia necatrix [1]. Under identical conditions, Cerinolactone requires a 10-fold higher concentration of 10 mg L⁻¹ to achieve a comparable effect [1]. In vitro, however, Harzianolide exhibited the lowest direct antifungal effect on R. necatrix compared to 6PP, Cerinolactone, and T39butenolide [1].

Biocontrol efficacy Rosellinia necatrix Seed treatment

Harzianolide vs. 6PAP and Viridiofungin A: Urediospore Germination Inhibition

At 250 ppm, Harzianolide (HZL) reduces urediospore germination of Phakopsora pachyrhizi by 53.7%, while Viridiofungin A (VFA) at the same concentration reduces germination by 44% [1]. 6-pentyl-α-pyrone (6PAP) is more potent, achieving complete inhibition (100%) at a lower dose of 200 ppm [1]. Harzianolide thus occupies an intermediate position in spore germination inhibition potency among Trichoderma metabolites.

Antifungal activity Spore germination Phakopsora pachyrhizi

Harzianolide (911809-23-9) – Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Plant Growth Promotion and Root Architecture Studies in Tomato and Model Crops

Harzianolide is validated as a potent plant growth promoter at sub-ppm concentrations. Application at 0.1 ppm increased tomato seedling dry weight by up to 2.5-fold relative to controls, with root scans confirming enhanced root length and tip number [1]. Patent-protected liquid formulations containing Harzianolide as the principal active component (0.1–1 mg kg⁻¹) are designed for root drench or foliar spray applications to accelerate seedling establishment and increase biomass [2]. Unlike crude metabolite extracts that fail to promote growth, pure Harzianolide provides reproducible effects essential for plant physiology and agrochemical development research [1].

Systemic Resistance Induction and Defense Gene Activation Assays

Harzianolide serves as a systemic resistance elicitor through activation of salicylic acid (PR1, GLU) and jasmonate/ethylene (JERF3) signaling pathways [1]. In planta studies demonstrate systemic translocation, with 42% disease reduction observed on untreated leaves following Harzianolide treatment—surpassing 6PAP's 32% systemic efficacy [2]. Defense-related enzyme activity and pathogenesis-related protein expression are upregulated in treated plants [1]. This profile supports the compound's use in plant immunity research and as a lead candidate for developing resistance-inducing agrochemicals, with a patent application specifically claiming Harzianolide's application for enhancing resistance to Botrytis cinerea (gray mold) in tomato [3].

Biocontrol Formulation Development Targeting Soilborne Pathogens

Despite modest in vitro antifungal potency (>100 µg per plug required for inhibition) [1], Harzianolide demonstrates effective in vivo disease suppression at low application rates. Seed or plantlet immersion at 1 mg L⁻¹ delays white root rot epidemics caused by Rosellinia necatrix—a 10-fold lower effective dose than Cerinolactone [2]. This disconnect between in vitro and in vivo performance supports Harzianolide's utility in developing plant defense-activating biocontrol products rather than direct antifungal agents. Researchers developing integrated pest management solutions should prioritize Harzianolide for formulations targeting systemic resistance rather than direct pathogen toxicity.

Analytical Standard for Trichoderma Metabolite Quantification

Harzianolide serves as a reference standard in LC/MS methods for quantifying secondary metabolite production profiles across Trichoderma strains [1]. Its well-characterized spectral properties (3 NMR spectra and 1 MS (GC) spectrum available in reference databases) [2] and defined molecular structure (C₁₃H₁₈O₃, MW 222.28) [3] make it suitable for metabolomics workflows, strain screening programs, and quality control in biopesticide fermentation monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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